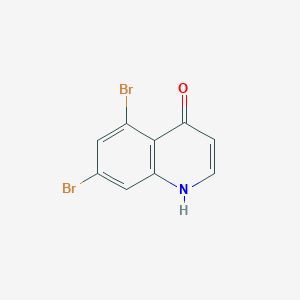

5,7-Dibromoquinolin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

5,7-dibromo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5Br2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) |

InChI Key |

XXJNEOGJMJQVMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5,7 Dibromoquinolin 4 Ol

Classical Synthetic Routes to 4-Hydroxyquinolines

The foundational methods for synthesizing the 4-hydroxyquinoline (B1666331) scaffold were developed in the late 19th and early 20th centuries. These routes typically involve the condensation and cyclization of aniline (B41778) derivatives with β-ketoesters or related compounds. Two of the most prominent classical methods are the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. jptcp.com

Gould-Jacobs Reaction : This method is a widely used series of reactions for preparing 4-hydroxyquinoline derivatives. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester. drugfuture.comcambridge.org The resulting intermediate undergoes a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification (hydrolysis of the ester) followed by decarboxylation yields the desired 4-hydroxyquinoline. mdpi.com This reaction is particularly effective for anilines that have electron-donating groups at the meta-position. wikipedia.org

| Synthetic Route | Key Reactants | General Mechanism | Primary Product Type |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline, β-ketoester | Condensation to form a Schiff base/enamine, followed by thermal cyclization. wikipedia.org | 4-Hydroxyquinoline jptcp.com |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Condensation, thermal cyclization, saponification, and decarboxylation. wikipedia.org | 4-Hydroxyquinoline drugfuture.com |

To synthesize the target compound, 5,7-Dibromoquinolin-4-ol, the classical routes must be modified. This is typically achieved through one of two primary strategies:

Starting with a Substituted Aniline : A pre-brominated starting material, such as 2,4-dibromoaniline, can be used in a reaction like the Gould-Jacobs synthesis. The bromine atoms are already in the desired positions on the aniline ring, which then becomes the benzene (B151609) portion of the final quinoline (B57606) structure. This approach ensures the regiochemistry of the final product.

Post-Synthesis Halogenation : A more common approach involves first synthesizing the parent quinolin-4-ol molecule and then introducing the bromine atoms in a subsequent step. This is achieved through electrophilic aromatic substitution. The hydroxyl group at position 4 is a strong activating group and directs incoming electrophiles (like Br+) to the ortho and para positions. In the quinoline ring system, this corresponds to positions 3, 5, and 7. The reaction typically uses molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetic acid or chloroform. evitachem.comnuph.edu.ua Careful control of stoichiometry (using at least two equivalents of the brominating agent) allows for the introduction of two bromine atoms, leading to the formation of the 5,7-dibromo derivative. nih.gov

Advanced and Green Chemistry Approaches in Quinoline Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and selective reactions. These principles have been applied to quinoline synthesis to overcome some limitations of classical methods, such as harsh reaction conditions and low yields.

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater control. For the synthesis of this compound, catalytic methods can be applied to the bromination step. While classical bromination often proceeds without a catalyst, the use of a Lewis acid or other catalysts can enhance the reaction rate and selectivity. For instance, the presence of a catalyst can help polarize the Br-Br bond, making the bromine more electrophilic and facilitating the substitution reaction. Research into the reactivity of quinolin-4(1H)-ones has shown that the direction of halogenation can be influenced by the presence and nature of substituents on the ring. nuph.edu.ua

Green chemistry principles have driven the adoption of alternative energy sources and reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of quinoline synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often increase product yields compared to conventional heating. researchgate.netscispace.com This technique has been successfully applied to multicomponent reactions to build the quinoline scaffold and to cyclization steps, such as in the Gould-Jacobs reaction. researchgate.netrsc.orgwjbphs.com The high efficiency of microwave heating allows for rapid optimization of reaction conditions and can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. scispace.com

| Method | Typical Reaction Time | Key Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | Several hours | Well-established, traditional method. | Refluxing an aniline and diethyl ethoxymethylenemalonate. researchgate.net |

| Microwave-Assisted Synthesis | Minutes | Reduced reaction time, higher yields, energy efficiency. nih.govscispace.com | Microwave-assisted cyclization of pyrimidine-5-carbaldehydes. nih.gov |

Achieving the correct arrangement of atoms, or regioselectivity, is a critical challenge in the synthesis of substituted aromatic compounds. For this compound, it is essential that the bromine atoms add to the C5 and C7 positions specifically. The inherent electronic properties of the quinolin-4-ol system guide this selectivity. The -OH group at C4 activates the molecule for electrophilic substitution, particularly at the C5 and C7 positions. The formation of the 5,7-dibromo isomer is generally favored over other possibilities due to a combination of electronic and steric factors. While some mono-brominated side products (e.g., 5-bromo- or 7-bromoquinolin-4-ol) may form, controlling the reaction conditions and using a sufficient amount of the brominating agent can drive the reaction towards the desired dibrominated product. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

After the chemical synthesis is complete, the crude product is a mixture containing the desired compound, unreacted starting materials, reagents, and side products. Therefore, a robust purification strategy is essential to isolate this compound in high purity.

Commonly employed techniques include:

Recrystallization : This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.

Chromatography : For more challenging separations or to achieve very high purity, column chromatography is often used. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components. Separation occurs based on the differential adsorption of the components to the stationary phase. evitachem.com

Washing and Extraction : The crude reaction mixture is often subjected to a work-up procedure involving washing with aqueous solutions to remove acidic or basic impurities. For example, washing with a sodium bicarbonate solution can remove acid catalysts, while washing with brine (saturated NaCl solution) helps to remove water from the organic layer.

Filtration : This simple technique is used to separate the solid product from the liquid reaction mixture or crystallization solvent.

The final, purified this compound is typically a solid, and its identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. nuph.edu.ua

Chemical Modifications and Derivatization Strategies of the 5,7 Dibromoquinolin 4 Ol Scaffold

Substitution Reactions at the Hydroxyl Group (O-Derivatization)

The hydroxyl group at the 4-position of the 5,7-dibromoquinolin-4-ol scaffold is a key site for derivatization. O-derivatization can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

One common O-derivatization strategy is the conversion of the hydroxyl group into an ether. For instance, the methylation of the hydroxyl group of the related 5,7-dibromoquinolin-8-ol to yield 5,7-dibromo-8-methoxyquinoline (B102607) has been reported. researchgate.net A similar reaction can be envisaged for this compound, where treatment with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base, would yield 5,7-dibromo-4-methoxyquinoline.

Another important class of O-derivatives are esters. The hydroxyl group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base to produce the corresponding esters. These ester derivatives can act as prodrugs, which may be hydrolyzed in vivo to release the active parent compound.

Furthermore, the hydroxyl group can be used as a handle to introduce more complex functionalities. For example, it can be converted into a sulfonate ester by reacting with sulfonyl chlorides. This has been demonstrated in the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, where the hydroxyl group of 5-amino-7-bromoquinolin-8-ol (B11873180) was reacted with various sulfonyl chlorides. tandfonline.com A similar approach could be applied to this compound to generate a library of sulfonate derivatives with diverse biological activities.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Etherification (e.g., Methylation) | Dimethyl sulfate or methyl iodide, base | 4-Alkoxyquinoline derivative | Modulation of solubility and biological activity |

| Esterification | Acid chloride or anhydride, base | 4-Acyloxyquinoline derivative | Prodrug design |

| Sulfonylation | Sulfonyl chloride, base | 4-Sulfonyloxyquinoline derivative | Introduction of diverse functional groups for biological screening |

Nitrogen-Based Functionalization of the Quinoline (B57606) Ring (N-Derivatization)

The nitrogen atom in the quinoline ring of this compound is another site amenable to chemical modification. N-derivatization can impact the electronic properties of the entire ring system and introduce new functionalities.

One common strategy is the formation of quinoline N-oxides. nih.gov This is typically achieved by treating the quinoline derivative with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization. For instance, quinoline N-oxides can undergo C-H functionalization at the C2 position with various coupling partners, including aryl tosylates, indoles, and hydrazinecarboxamides. nih.gov

The nitrogen atom can also be quaternized by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. This modification introduces a positive charge, which can enhance water solubility and influence interactions with biological targets.

Halogen Atom Manipulation and Cross-Coupling Reactions at Positions 5 and 7

The bromine atoms at positions 5 and 7 of the this compound scaffold are particularly valuable handles for introducing molecular diversity through cross-coupling reactions. nih.gov These reactions are powerful tools in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. uq.edu.au

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation and heteroarylation of haloquinolines. nih.gov In this reaction, the dibromoquinoline is coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Studies on the regioselectivity of Suzuki couplings on dibromoquinolines have shown that it can be challenging to achieve high levels of selectivity. nih.gov However, for some 5,7-dibromoquinoline (B1595614) derivatives, useful levels of selectivity for coupling at the 5-position have been reported. nih.gov It is also possible to achieve double Suzuki couplings to substitute both bromine atoms. nih.gov

Other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-based substituents at the 5 and 7 positions. This reaction involves the coupling of the dibromoquinoline with an amine in the presence of a palladium catalyst and a base.

The bromine atoms can also be displaced by other halogens through halogen exchange reactions or removed via dehalogenation, for example, through catalytic hydrogenation. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | Palladium catalyst, base | 5,7-Di(hetero)arylquinolin-4-ol |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, base | 5,7-Diaminoquinolin-4-ol derivative |

Introduction of Heterocyclic and Aromatic Moieties onto the Quinoline Core

The introduction of heterocyclic and aromatic moieties onto the quinoline core is a common strategy to explore new chemical space and identify compounds with improved biological properties. These moieties can be introduced at various positions of the this compound scaffold, primarily through the cross-coupling reactions described in the previous section.

Furthermore, heterocyclic rings can be constructed onto the quinoline core. For example, pyrano[3,2-h]quinolines have been synthesized from 8-hydroxyquinoline (B1678124) derivatives. nih.gov Similar strategies could potentially be adapted to build new heterocyclic rings fused to the this compound scaffold. Five-membered heterocycles are also important structural components in many antibacterial drugs. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to hybrid molecules with improved affinity, efficacy, and pharmacokinetic properties compared to the parent compounds. nih.gov The this compound scaffold can serve as a valuable building block for the synthesis of such hybrid molecules.

For example, the quinoline core can be linked to other bioactive scaffolds, such as naphthoquinones or isatin, to create hybrid compounds with potential anticancer or antiplasmodial activities. mdpi.com The linkage can be achieved through various chemical reactions, depending on the functional groups present on the two scaffolds to be combined. For instance, if one scaffold has a carboxylic acid group and the other has an amino group, they can be joined via an amide bond.

The synthesis of hybrid molecules often involves a multi-step process where the this compound core is first functionalized with a suitable linker, which is then reacted with the second pharmacophoric unit.

Development of Metal Complexes Featuring this compound as a Ligand

The this compound molecule, and more commonly its isomer 5,7-dibromo-8-hydroxyquinoline, can act as a chelating ligand to form coordination complexes with various metal ions. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable chelate ring.

The synthesis of these metal complexes typically involves reacting the this compound ligand with a metal salt in a suitable solvent. nih.gov The stoichiometry of the resulting complex (i.e., the ratio of ligand to metal) can be controlled by adjusting the reaction conditions.

A variety of transition metals and lanthanides have been used to form complexes with quinoline derivatives. nih.govrsc.org These metal complexes often exhibit unique electronic, magnetic, and photophysical properties that are different from those of the free ligand. nih.gov For example, lanthanide complexes with 5,7-dibromo-8-quinolinol have been synthesized and shown to exhibit enhanced cytotoxicity compared to the free ligand. nih.gov The coordination of the metal ion can also influence the biological activity of the ligand, potentially leading to new therapeutic agents with novel mechanisms of action. mdpi.com

| Metal Ion | Ligand | Potential Properties/Applications |

|---|---|---|

| Lanthanides (e.g., Sm, Eu, Tb, Dy) | 5,7-dibromo-8-quinolinol | Enhanced cytotoxicity, DNA interaction nih.gov |

| Transition Metals (e.g., Cu, Ni, Co, Zn) | This compound (potential) | Anticancer, anti-inflammatory, catalytic activity nih.govrsc.org |

Investigations into the Biological Activities of 5,7 Dibromoquinolin 4 Ol and Its Derivatives

Antimicrobial Activity Assessments

Derivatives of 5,7-dibromo-hydroxyquinoline have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi.

Research into the antibacterial properties of 5,7-dibromo-hydroxyquinoline derivatives has shown notable activity, particularly against Gram-positive bacteria. In one study, various amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were synthesized and tested against selected bacterial strains. All the synthesized compounds demonstrated significant activity against the tested microorganisms, proving to be 5 to 30 times more active than the parent compound. nih.gov It was consistently observed that these derivatives were more effective against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis than the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa. nih.gov

The broader class of quinoline (B57606) derivatives has been investigated for activity against challenging bacterial pathogens. For instance, the quinoline derivative HT61 was found to be effective at reducing the viability of Staphylococcus aureus biofilms, which are known for their tolerance to conventional antibiotics. mdpi.com Another study on a new class of alkynyl isoquinoline (B145761) compounds showed strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com These findings underscore the potential of the quinoline scaffold as a foundational structure for developing new antibacterial agents.

| Bacterial Strain | Gram Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | High Efficacy |

| Bacillus subtilis | Gram-Positive | High Efficacy |

| Escherichia coli | Gram-Negative | Moderate Efficacy |

| Pseudomonas aeruginosa | Gram-Negative | Moderate Efficacy |

The antifungal potential of 5,7-dibromo-hydroxyquinoline derivatives has been well-documented. A study focusing on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols tested their in vitro activity against five different fungi. Among the sixteen derivatives tested, the 5,7-dibromo derivative emerged as one of the most fungitoxic compounds. nih.gov This high level of activity was observed against a panel of fungi including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

In addition to filamentous fungi, activity against pathogenic yeasts has also been reported. Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were investigated for their antimicrobial action against the yeast Candida albicans, with all tested compounds showing significant activity. nih.gov

| Fungal Species | Activity Profile |

|---|---|

| Aspergillus niger | High Fungitoxic Activity |

| Aspergillus oryzae | High Fungitoxic Activity |

| Trichoderma viride | High Fungitoxic Activity |

| Myrothecium verrucaria | High Fungitoxic Activity |

| Trichophyton mentagrophytes | High Fungitoxic Activity |

The broader quinoline chemical class has been a source of compounds with significant antiviral activity. nih.gov Research has demonstrated that various quinoline derivatives are potent against a range of viruses, including enteroviruses, Ebola virus, and influenza viruses. nih.govnih.govnih.gov For example, specific quinoline analogs have been optimized for broad-spectrum activity against enteroviruses such as EV-D68, EV-A71, and coxsackievirus B3. nih.gov Other studies have identified novel quinolone derivatives that can suppress Ebola virus infection in vitro by inhibiting the human enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine (B1678525) synthesis. nih.gov Furthermore, isoquinolone derivatives, which are structural isomers of quinolinones, have shown inhibitory activity against both influenza A and B viruses by targeting the viral polymerase. nih.govresearchgate.net

While the quinoline scaffold is a promising framework for the development of antiviral agents, specific studies focusing on the antiviral properties of 5,7-Dibromoquinolin-4-ol itself are not extensively reported in the reviewed scientific literature.

Anticancer and Cytotoxic Activity Studies

The potential of this compound and its derivatives as anticancer agents has been a subject of intensive research, with studies demonstrating their ability to inhibit the growth of cancer cells and induce cell death. researchgate.net

Derivatives of 5,7-dibromo-hydroxyquinoline have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The mechanism of action is believed to involve interaction with biological macromolecules like DNA, leading to the disruption of cellular replication and transcription processes. researchgate.net

Lanthanide complexes with 5,7-dibromo-8-quinolinol showed enhanced cytotoxicity compared to the ligand alone. For instance, complexes exhibited potent activity against human hepatocellular carcinoma (BEL7404), gastric carcinoma (SGC7901), and lung cancer (A549) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, a study of modified 4-hydroxyquinolone analogues assessed their in vitro anticancer activity against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, identifying derivatives with promising IC₅₀ values. A novel pyrazolo[3,4-h]quinoline derivative was also shown to significantly suppress the viability of breast cancer cells (MDA-MB-231 and MCF-7) in a concentration- and time-dependent manner.

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Lanthanide complex of 5,7-dibromo-8-quinolinol | BEL7404 | Hepatocellular Carcinoma | 9.6 ± 2.2 | nih.gov |

| Lanthanide complex of 5,7-dibromo-8-quinolinol | SGC7901 | Gastric Carcinoma | 7.5 ± 2.1 | nih.gov |

| Lanthanide complex of 5,7-dibromo-8-quinolinol | A549 | Lung Cancer | 7.6 ± 1.5 | nih.gov |

| Pyrazolo[3,4-h]quinoline derivative (YRL1091) | MDA-MB-231 | Breast Cancer | 28.9 ± 1.1 | |

| Pyrazolo[3,4-h]quinoline derivative (YRL1091) | MCF-7 | Breast Cancer | 29.8 ± 1.0 |

Beyond inhibiting proliferation, certain quinoline derivatives induce programmed cell death in cancer cells. One significant finding is the induction of paraptosis, an alternative form of programmed cell death, in breast cancer cells by a pyrazolo[3,4-h]quinoline derivative. This process was characterized by the appearance of extensive cytoplasmic vacuolization. The underlying mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.

Other studies on related halo-substituted hydroxyquinolines have provided evidence of apoptosis. For example, the 8-hydroxyquinoline (B1678124) derivative clioquinol (B1669181) and its nitro-analogue were shown to induce the cleavage of PARP (poly(ADP-ribose) polymerase), a classic hallmark of apoptosis, in cancer cell extracts. This effect was enhanced by the presence of copper, suggesting a role for metal chelation in the cytotoxic mechanism. These findings indicate that derivatives of this compound can trigger cancer cell death through multiple molecular pathways.

Cell Cycle Modulation and Arrest

The direct effects of this compound on cell cycle progression have not been extensively documented in peer-reviewed literature. However, the broader class of quinoline derivatives has been a focus of anticancer research, with many analogues demonstrating the ability to influence cell cycle checkpoints. For instance, certain quinoline-based compounds have been shown to induce cell cycle arrest, often at the G2/M phase, preventing mitotic entry and thereby inhibiting cell proliferation nih.govresearchgate.net. This activity is frequently linked to the compound's ability to interact with DNA or key regulatory proteins in the cell cycle. Studies on other heterocyclic compounds with structural similarities suggest that mechanisms may involve the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins researchgate.net. Without specific studies on this compound, its precise impact on cell cycle phases remains an area for future research.

Inhibition of Cancer Cell Migration and Invasion

The potential for this compound and its derivatives to inhibit cancer cell migration and invasion is an area of active investigation. While direct studies on this specific compound are scarce, research on a related derivative, chiral 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol, has shown potential anticancer effects by downregulating Lumican, a protein associated with increased cancer cell migration and invasion mdpi.com. Other quinoline analogues have also demonstrated the ability to effectively inhibit cancer cell migration nih.gov. The mechanism for such activity is often attributed to the inhibition of pathways involved in metastasis, such as those regulating matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix mdpi.com.

Anti-inflammatory Effects

Antioxidant Capacity and Reactive Oxygen Species Modulation

The antioxidant potential of this compound has not been specifically characterized. Generally, the antioxidant activity of phenolic compounds, including some hydroxyquinolines, stems from their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress nih.govnih.gov. Oxidative stress, caused by an imbalance in the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases nih.gov. Phenolic antioxidants can donate a hydrogen atom to peroxyl radicals, which is a key step in breaking the chain reaction of lipid peroxidation mdpi.com. The evaluation of this compound in standard antioxidant assays like DPPH, ABTS, and FRAP would be necessary to determine its capacity in this regard mdpi.com.

Enzyme Inhibition and Receptor Modulation

Quinoline-based compounds are known to interact with a wide array of biological macromolecules, including enzymes and receptors, primarily through mechanisms like DNA interaction and direct enzyme inhibition evitachem.com.

Kinase Inhibition Profiles

The 4-quinolone core structure is a recognized scaffold in the design of kinase inhibitors. Numerous quinoline derivatives have been developed as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer nih.gov. For example, compounds with a 4-anilino-quinazoline and 4-anilino-quinoline structure have been investigated as inhibitors of kinases like EGFR, GAK, SLK, and STK10. However, specific kinase inhibition profiling data for this compound is not available in the current literature. The discovery of a potent Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, highlights the therapeutic potential of targeting kinases with complex heterocyclic molecules nih.gov.

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial and anticancer drugs wikipedia.org. The quinolone class of compounds is famous for its topoisomerase-inhibiting activity, particularly in bacteria where they target DNA gyrase and topoisomerase IV nih.gov. Some quinoline derivatives also show activity against human topoisomerases nih.gov. These inhibitors can act as "poisons," stabilizing the transient enzyme-DNA complex, which leads to an accumulation of DNA strand breaks and subsequent cell death wikipedia.org. While it is plausible that this compound could interact with topoisomerases due to its quinoline core, specific inhibitory studies and data confirming this activity have not been published evitachem.comdrugbank.com.

Histone Demethylase Inhibition

The structural characteristics of quinoline derivatives, particularly those with halogen substitutions, have drawn attention to their potential as inhibitors of histone demethylases. Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer.

Research into compounds structurally related to this compound has provided insights into this inhibitory activity. One notable derivative is 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline), an analog of Clioquinol. Studies have shown that Clioquinol and its analogs can inhibit the activity of Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (JmjC-KDMs). nih.gov

Investigations demonstrated that Clioquinol inhibits several key histone demethylases, including KDM4A/C, KDM5A/B, and KDM6B. This inhibition leads to an increase in the methylation levels of major histone marks such as H3K4me3, H3K9me3, and H3K27me3. nih.gov Molecular dynamics simulations suggest that these quinoline-based compounds can act as effective inhibitors. nih.gov Specifically, analogs like broxyquinoline (B1667947) were found to inhibit the demethylation of H3K9me3, similar to the action of Clioquinol. nih.gov The mechanism of inhibition involves the coordination of the Fe(II) ion in the active site of the enzyme, which prevents the binding of the co-substrate, 2-oxoglutarate. researchgate.net

Table 1: Inhibition of Histone Demethylases by Quinoline Derivatives

| Compound/Analog | Target Enzyme Family | Observed Effect | Reference |

|---|---|---|---|

| Clioquinol | JmjC-KDMs (KDM4A/C, KDM5A/B, KDM6B) | Increased H3K4me3, H3K9me3, H3K27me3 | nih.gov |

| Broxyquinoline | JmjC-KDMs | Inhibition of H3K9me3 demethylation | nih.gov |

| 8-Hydroxyquinoline | FIH-1 (structurally similar to JmjC) | Binds to Fe(II) in the active site | researchgate.net |

Antiparasitic and Antiprotozoal Activities

Derivatives of this compound have also been investigated for their efficacy against various parasites and protozoa. Broxyquinoline (5,7-dibromo-8-hydroxyquinoline) is recognized as an antiprotozoal agent. abmole.com Its mechanism is thought to involve the release of oxygen free radicals from water within mucous membranes, creating a toxic environment for the protozoa. abmole.com

Antiparasitic drugs are critical for treating infections caused by protozoa, helminths, and ectoparasites. nih.gov The development of new and effective agents is a continuous effort due to challenges like drug resistance. nih.gov Nitro-containing compounds, for example, have been a significant class of anti-infective agents in the discovery of antiparasitic drugs. mdpi.com The search for novel compounds has also led to the investigation of natural products and synthetic derivatives, such as 1,4-naphthoquinones, for their activity against parasites like Trypanosoma cruzi and Leishmania species. nih.gov

While detailed studies on the specific spectrum of activity for this compound are limited in the provided context, the known antiprotozoal properties of its isomer, broxyquinoline, highlight the potential of this chemical class in combating parasitic infections.

Mechanistic Elucidation of 5,7 Dibromoquinolin 4 Ol S Biological Actions

Identification and Validation of Molecular Targets

Research has identified several molecular targets for 5,7-dibromo-substituted quinolinols, highlighting the compound's broad-spectrum biological potential. A primary mechanism involves the chelation of metal ions, particularly iron and copper, which are essential cofactors for numerous enzymes. By sequestering these ions, the compound disrupts vital metabolic processes in microorganisms, leading to the inhibition of their growth and replication patsnap.com.

Beyond metal chelation, 5,7-dibromoquinolin-4-ol and its analogs directly interact with cellular macromolecules. DNA has been identified as a significant target, with interactions leading to the disruption of DNA-related processes evitachem.com. The compound also physically disrupts microbial cell membranes by intercalating into the lipid bilayer, which compromises membrane integrity and leads to cell death patsnap.com.

Specific protein targets have also been validated. In the parasite Cryptosporidium parvum, the compound inhibits CpACBP1, a fatty acyl-CoA binding protein, with an IC50 of 64.9 μM, thereby interfering with lipid metabolism essential for parasite survival mdpi.commedchemexpress.com. In fungi, it has been shown to inhibit methionine aminopeptidase (B13392206) (MetAP) in Aspergillus fumigatus researchgate.net. Furthermore, studies have identified it as an inhibitor of human topoisomerase I, a critical enzyme for DNA replication and repair in cancer cells nih.gov.

In mammalian cells, the compound has been shown to act as a blocker of the Histamine Receptor 2 (HRH2) acs.orgnih.gov. It also impacts the Epidermal Growth Factor Receptor (EGFR) signaling pathway and can function as an inhibitor of Hypoxia-inducible factor (HIF) prolyl-4-hydroxylase (PHD), a key enzyme in cellular adaptation to hypoxia biorxiv.orggoogle.comnih.govbiorxiv.org. Additionally, it is an effective inhibitor of the severe fever with thrombocytopenia syndrome virus (SFTSV) with an IC50 of 5.8 µM medchemexpress.com.

| Molecular Target | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Metal Ions (Fe, Cu) | Microorganisms | Chelation, disruption of metabolic processes | patsnap.com |

| Cell Membrane | Microorganisms | Disruption via intercalation | patsnap.com |

| DNA | Various | Interaction/Intercalation | evitachem.com |

| CpACBP1 | Cryptosporidium parvum | Inhibition (IC50 = 64.9 µM) | mdpi.commedchemexpress.com |

| Methionine aminopeptidase (MetAP) | Aspergillus fumigatus | Inhibition | researchgate.net |

| Topoisomerase I | Human Cancer Cells | Inhibition | nih.gov |

| Histamine Receptor 2 (HRH2) | Mammalian Cells | Antagonism/Blocking | acs.orgnih.gov |

| EGFR Signaling Pathway | Mammalian Cells | Modulation, Downregulation | biorxiv.orgbiorxiv.org |

| HIF Prolyl-4-Hydroxylase (PHD) | Mammalian Cells | Inhibition | google.comnih.gov |

| SFTS Virus | Virus-infected Cells | Inhibition (IC50 = 5.8 µM) | medchemexpress.com |

DNA Interaction and Binding Modes (e.g., Intercalation)

The interaction with DNA is a critical aspect of the compound's mechanism of action. The planar structure of the quinoline (B57606) ring system facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. This binding mode distorts the helical structure of DNA, which can interfere with fundamental cellular processes such as DNA replication and transcription. This disruption ultimately contributes to the cytotoxic and antimicrobial effects of the compound. While direct studies on this compound are limited, research on closely related 8-hydroxyquinoline (B1678124) derivatives supports intercalation as a probable binding mode.

Cellular Pathway Modulation

This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways.

EGFR Signaling: The compound has been found to affect EGFR-dependent signaling. Studies using single-molecule tracking revealed that broxyquinoline (B1667947) can decrease the mobility of EGFR on the cell surface even without the presence of its ligand, EGF biorxiv.org. This modulation leads to the downregulation of EGFR-related signal transduction and promotes the internalization of the receptor, thereby affecting cell survival pathways that are dependent on EGFR activity biorxiv.orgbiorxiv.org.

Hypoxia-Inducible Factor (HIF) Pathway: The compound is recognized as an inhibitor of HIF prolyl-4-hydroxylases (PHDs) google.comnih.gov. By inhibiting these enzymes, it stabilizes the HIF-1α transcription factor. The stabilization of HIF-1 can lead to downstream effects, including the accumulation of caveolin-1, a protein involved in forming caveolae (specialized lipid rafts). Caveolin-1 can directly interact with EGFR, which is suggested to confine the receptor's mobility and contribute to its internalization, linking the HIF pathway to EGFR modulation biorxiv.org.

Inflammatory Pathways: Broxyquinoline has been observed to possess anti-inflammatory properties. While the precise molecular mechanisms are still being elucidated, it is believed that the compound can modulate the activity of signaling molecules involved in inflammatory responses, which can be beneficial in treating infections where inflammation is a significant contributor to pathology patsnap.com.

Fungal Virulence Pathways: In pathogenic fungi like Candida albicans, the transition from yeast to hyphal form is a key virulence factor regulated by intricate signaling pathways. Broxyquinoline has been identified as an inhibitor of this morphological transition, suggesting it affects the underlying signaling cascades that control fungal biofilm formation and pathogenesis nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound contributes to its biological activity and for guiding the design of more potent derivatives.

The position and presence of bromine atoms on the quinoline ring are critical determinants of biological efficacy.

Antiproliferative Activity: Studies on a series of brominated quinolines revealed that the substitution pattern is key for anticancer activity. Compounds featuring bromine atoms specifically at the C-5 and C-7 positions demonstrated significant inhibition against C6, HeLa, and HT29 cancer cell lines nih.gov. In contrast, derivatives with bromine atoms at the C-3, C-6, and C-8 positions showed no inhibitory activity nih.gov. This highlights the strategic importance of the 5,7-dibromo configuration for cytotoxicity.

Enhanced Potency: The introduction of bromine atoms at the C-5 and C-7 positions onto a previously inactive trimethoxyquinoline scaffold resulted in a substantial increase in antiproliferative activity nih.gov. This demonstrates that halogenation at these specific sites is a powerful strategy for enhancing the potency of quinoline-based compounds.

The hydroxyl (-OH) group is another key functional moiety that significantly influences the compound's biological profile.

Enhanced Anticancer Activity: The conversion of a methoxy (B1213986) group (-OCH3) at the C-8 position to a hydroxyl group in a brominated quinoline was found to enhance the compound's inhibitory potential against cancer cells nih.gov. This aligns with broader findings that brominated 8-hydroxyquinolines are potent anticancer agents nih.gov.

Receptor Binding: The 8-hydroxyquinoline scaffold, shared by broxyquinoline, is essential for its ability to act as a blocker for the Histamine Receptor 2 (HRH2) acs.orgnih.gov.

Metal Chelation: The hydroxyl group, in conjunction with the quinoline nitrogen, is fundamental to the compound's ability to chelate metal ions. This chelation is a core component of its antimicrobial mechanism of action patsnap.com.

Modification of the 5,7-dibromoquinolinol scaffold through derivatization has been explored to create analogs with altered or enhanced biological activities.

Antiproliferative Effects: The addition of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold was shown to amplify antiproliferative effects against several cancer cell lines nih.gov.

Synthesis of Novel Scaffolds: Chemical studies have explored the synthesis of novel derivatives, such as phthalonitriles, using 8-hydroxyquinoline as a starting material, which are then subsequently brominated researchgate.net. These efforts aim to generate new chemical entities with potentially novel biological activities. The reactivity of the quinoline core to bromination is itself influenced by other substituents on the ring, indicating that derivatization can also direct the synthesis of specific isomers researchgate.netnuph.edu.ua.

| Position(s) | Substituent(s) | Effect on Antiproliferative Activity |

|---|---|---|

| C-5 and C-7 | Bromine | Significant inhibitory activity |

| C-3, C-6, and C-8 | Bromine or Methoxy | No inhibitory activity |

| C-8 | Hydroxyl (vs. Methoxy) | Enhanced inhibitory potential |

| C-5 (on a 6,8-dibromo scaffold) | Nitro | Amplified antiproliferative effects |

Intracellular Localization and Cellular Distribution (Pre-clinical)

Comprehensive searches of scientific literature and databases did not yield specific preclinical data regarding the intracellular localization or cellular distribution of this compound. Consequently, detailed research findings and data tables on its accumulation in specific cellular organelles or its distribution across different tissues in preclinical models are not available at this time.

While research into the broader class of quinoline derivatives suggests various biological activities and potential mechanisms of action, specific experimental evidence detailing the subcellular journey and tissue accumulation of this compound remains to be published. Future research, potentially utilizing techniques such as fluorescence microscopy with labeled compounds or mass spectrometry imaging, would be necessary to elucidate these specific pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Cheminformatics in 5,7 Dibromoquinolin 4 Ol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. mdpi.com These calculations can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding how 5,7-Dibromoquinolin-4-ol might interact with biological targets at a subatomic level.

| Parameter | Description | Hypothetical Value for this compound | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV | Indicates the ability to donate electrons; relevant for interactions with electron-accepting groups in a target. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV | Indicates the ability to accept electrons; relevant for interactions with electron-donating residues. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 4.7 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye | Influences solubility, membrane permeability, and the strength of dipole-dipole interactions with the target. |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points on the molecule's surface. | Negative potential around oxygen and nitrogen atoms. | Identifies regions likely to engage in hydrogen bonding and other electrostatic interactions. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.govnih.gov This method is fundamental in structure-based drug design, allowing researchers to visualize how this compound and its derivatives might fit into the active site of a specific biological target. nih.govntu.edu.sg The process involves sampling numerous possible conformations of the ligand within the binding pocket and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov

The results of docking simulations provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed 3D model of the ligand-protein complex. This model highlights key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. researchgate.net This information is invaluable for understanding the structural basis of activity and for guiding the rational design of more potent inhibitors.

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Lys78, Glu95 | Hydrogen Bond with quinolinol OH and N |

| Leu150, Val82 | Hydrophobic Interaction with quinoline (B57606) ring | ||

| Phe170 | Pi-Pi Stacking with dibromo-benzene ring | ||

| Viral Protease Y | -7.9 | Asp30, Asp25 | Hydrogen Bond with quinolinol OH |

| Ile50, Val82 | Hydrophobic Interaction with quinoline ring |

Note: This table presents hypothetical docking results to illustrate the type of data generated.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the protein-ligand complex predicted by docking and to analyze its conformational changes in a simulated physiological environment. researchgate.netnih.gov By calculating trajectories over nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it drifts away, providing a more rigorous validation of the docking results. nih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which measures structural stability over time. nih.gov The Radius of Gyration (Rg) indicates the compactness of the complex, while the Solvent Accessible Surface Area (SASA) provides information about changes in the protein's surface exposure upon ligand binding. nih.gov Furthermore, the analysis of hydrogen bond occupancy throughout the simulation confirms the persistence of crucial interactions.

| Simulation Metric | Description | Typical Finding for a Stable Complex |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions relative to its initial docked pose. | Low fluctuation (< 2.0 Å) indicates the ligand is stable in the binding pocket. |

| Protein RMSD | RMSD of the protein's backbone atoms, showing overall structural stability. | Reaches a stable plateau, indicating the protein structure is not significantly disrupted by the ligand. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | Remains stable, suggesting the complex does not unfold or undergo major conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Key hydrogen bonds identified in docking are maintained for a high percentage of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. wikipedia.orgnih.govslideshare.net For a series of derivatives based on the this compound scaffold, a QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby guiding lead optimization efforts. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (LogP), size, shape, and electronic properties. fiveable.me Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the experimentally measured biological activity (e.g., IC50). fiveable.me A robust QSAR model can significantly accelerate the drug design cycle by prioritizing the synthesis of compounds predicted to have the highest potency. nih.gov

| Descriptor Type | Example Descriptor | Influence on Biological Activity (Hypothetical) |

| Physicochemical | LogP (Lipophilicity) | A parabolic relationship may exist, where optimal activity is found at an intermediate LogP value. |

| Electronic | Hammett constant (σ) | Positive correlation might indicate that electron-withdrawing groups on the scaffold enhance activity. |

| Topological | Molecular Connectivity Index | May correlate with the size and branching of substituents, affecting how the molecule fits in the binding pocket. |

| Steric | Molar Refractivity (MR) | A positive correlation could suggest that larger, more polarizable groups are favorable for binding. |

Hypothetical QSAR Equation Example: pIC50 = 0.5 * LogP - 0.1 * (LogP)² + 1.2 * σ - 0.8 * MR + C

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

A compound's efficacy depends not only on its interaction with the target but also on its pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate the Absorption, Distribution, Metabolism, and Excretion profiles of compounds like this compound. nih.govnih.gov These predictions help identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that could lead to failure in later stages of development. nih.gov

Various models are used to predict key ADME parameters. For example, Lipinski's Rule of Five provides a guideline for assessing drug-likeness and oral absorption potential. researchgate.net Other models predict properties like aqueous solubility, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). sciensage.info Profiling this compound using these tools helps researchers decide if structural modifications are needed to improve its pharmacokinetic behavior.

| ADME Parameter | Predicted Property for this compound | Implication |

| Lipinski's Rule of Five | Compliant (e.g., MW < 500, LogP < 5) | Good potential for oral bioavailability. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to improve solubility. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be non-penetrant | The compound is likely to act peripherally and not cause CNS side effects. |

| CYP450 Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

Note: The predicted properties in this table are for illustrative purposes.

Virtual Screening and De Novo Design Based on the this compound Scaffold

The this compound scaffold can serve as a starting point for discovering novel bioactive compounds through virtual screening and de novo design. nih.gov

Virtual Screening involves computationally screening large libraries of chemical compounds against a specific biological target to identify those that are most likely to bind. nih.gov In a scaffold-based approach, researchers can search for commercially available or virtual compounds that are structurally similar to this compound. Alternatively, in structure-based virtual screening, the entire library is docked into the target's active site, and hits are prioritized based on docking scores and predicted binding modes. mdpi.com This process efficiently narrows down a vast chemical space to a manageable number of promising candidates for experimental testing. nih.gov

De Novo Design is a computational method for generating entirely new molecular structures that are tailored to fit the constraints of a receptor's binding site. ntu.edu.sg Starting with the this compound scaffold placed in the active site, de novo design algorithms can "grow" new functional groups or link fragments in unoccupied regions of the pocket to optimize interactions with the target protein. This approach has the potential to create highly novel and potent ligands with improved properties that might not be present in existing compound libraries.

| Computational Strategy | Description | Application to this compound |

| Virtual Screening | High-throughput docking of large compound libraries to identify potential "hits". | A library of quinoline derivatives could be screened against a target kinase to find new inhibitors. |

| De Novo Design | Algorithmic generation of novel molecular structures within the active site of a target. | New substituents could be computationally "grown" onto the quinoline ring to form additional hydrogen bonds with the target, thereby increasing affinity. |

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Investigations of 5,7 Dibromoquinolin 4 Ol and Its Complexes

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 5,7-Dibromoquinolin-4-ol itself has been a subject of interest, detailed structural elucidation is often performed on its derivatives and metal complexes to understand its coordination chemistry. mdpi.com

For instance, the crystal structure of the related compound, 5,7-Dibromo-2-methylquinolin-8-ol, reveals a planar molecular geometry, with a root-mean-square deviation of 0.0383 Å for all non-hydrogen atoms. nih.gov The crystal packing of this analog is characterized by the formation of molecular dimers through O—H⋯N hydrogen bonds. nih.gov Additionally, the structure exhibits C—H⋯O interactions and Br⋯Br contacts, the latter being a significant halogen interaction that influences the crystal packing. nih.gov

In the context of its complexes, the coordination chemistry of 5,7-dibromo-8-quinolinol with lanthanide elements has been structurally elucidated. mdpi.com Four mononuclear and isostructural lanthanide complexes with the formula [Ln(BrQ)₃(H₂O)₂] (where Ln = Sm, Eu, Tb, Dy and H-BrQ = 5,7-dibromo-8-quinolinol) have been synthesized and characterized. nih.gov These studies are crucial for understanding how the 5,7-dibromo-substituted quinoline (B57606) scaffold coordinates with metal ions, which is a key aspect of its potential applications.

Table 1: Selected Crystallographic Data for 5,7-Dibromo-2-methylquinolin-8-ol nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₇Br₂NO |

| Molecular Weight | 316.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.2221 (5) |

| b (Å) | 4.0479 (1) |

| c (Å) | 21.7221 (4) |

| β (°) | 102.167 (1) |

| Volume (ų) | 1910.07 (7) |

| Z | 8 |

High-Resolution NMR Spectroscopy for Solution-State Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure and the analysis of conformational dynamics.

For 5,7-dibromo-8-hydroxyquinoline, a closely related tautomer of this compound, the ¹H NMR spectrum in dimethyl sulfoxide (B87167) (DMSO) has been reported. mdpi.com The spectrum shows characteristic signals for the protons on the quinoline ring system. The chemical shifts (δ) in parts per million (ppm) are observed at 8.98 (dd, J = 17.43 Hz), 8.46 (dd, J = 17.82 Hz), 7.85 (s, 1H), and 7.77 (dd, J = 1.62 Hz). mdpi.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. For the related 6,8-dibromoquinoline (B11842131), the ¹³C NMR spectrum in CDCl₃ shows signals at δ 151.5, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, and 119.9 ppm. researchgate.net These values help in assigning the carbon resonances of the dibrominated quinoline core. The interpretation of these spectra is crucial for confirming the successful synthesis of the target compound and for studying its behavior in different solvent environments.

Table 2: ¹H NMR Spectral Data for 5,7-dibromo-8-hydroxyquinoline in DMSO mdpi.com

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 8.98 | dd | 17.43 | H-2/H-4 |

| 8.46 | dd | 17.82 | H-2/H-4 |

| 7.85 | s | - | H-6 |

| 7.77 | dd | 1.62 | H-3 |

| 3.37 | s | - | OH |

Mass Spectrometry for Metabolite Identification and Complex Characterization (Pre-clinical)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In the context of drug development, it is critical for the identification of metabolites in preclinical studies. europeanreview.orgnih.gov The fragmentation patterns observed in the mass spectrum can help in elucidating the structure of the parent compound and its biotransformation products. wikipedia.orglibretexts.org

The mass spectrum of 5,7-DIBROMO-8-HYDROXYQUINOLINE is available and serves as a reference for its characterization. chemicalbook.com While specific preclinical metabolite identification studies for this compound are not extensively detailed in the public domain, the general approach involves incubating the compound with liver microsomes or hepatocytes to simulate metabolism. nih.govias.ac.in The resulting mixture is then analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites. evitachem.com

The identification of metabolites is a crucial step in preclinical development as it helps in understanding the drug's metabolic stability, potential for drug-drug interactions, and whether any metabolites contribute to the therapeutic effect or toxicity. europeanreview.orgasianpubs.org Common metabolic transformations include hydroxylation, reduction, and hydrolysis. nih.gov

Table 3: General Information from Mass Spectrometry of 5,7-Dibromo-8-hydroxyquinoline

| Parameter | Information |

| Molecular Formula | C₉H₅Br₂NO |

| InChI Key | ZDASUJMDVPTNTF-UHFFFAOYSA-N |

| Primary Use in Preclinical Studies | Identification of parent compound and potential metabolites. |

| Common Ionization Technique | Electron Ionization (EI), Electrospray Ionization (ESI) |

UV-Vis and Fluorescence Spectroscopy for DNA/Protein Binding Studies

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are key techniques for studying the interactions between small molecules and biological macromolecules such as DNA and proteins. researchgate.net These methods can provide insights into the binding modes, binding constants, and conformational changes that occur upon complex formation.

The electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been studied in various solvents, including ethanol, methanol, and water. researchgate.netfishersci.ca The spectra, recorded in the 190-400 nm range, show transitions identified as ¹A′ → ¹A′ under Cₛ symmetry. researchgate.netfishersci.ca The absorption and emission properties of the 5,7-dibromo-8-hydroxyquinoline ligand have also been investigated using its gadolinium complex, which allows for the observation of the ligand's intrinsic fluorescence and phosphorescence.

When studying DNA binding, changes in the UV-Vis absorption spectrum of the compound upon addition of DNA can indicate an interaction. mdpi.com Hypochromism (a decrease in absorbance) and a red or blue shift in the maximum absorption wavelength are often indicative of intercalative binding or groove binding. mdpi.com Fluorescence spectroscopy is also a powerful tool for these studies. For instance, the quenching of the intrinsic fluorescence of a protein like bovine serum albumin (BSA) upon addition of the compound can be used to determine binding constants and understand the quenching mechanism. The interaction of lanthanide complexes of 5,7-dibromo-8-quinolinol with DNA has been investigated, with results suggesting that the complexes interact more strongly than the free ligand, likely through an intercalative binding mode. nih.gov

Table 4: Spectroscopic Properties of 5,7-dibromo-8-hydroxyquinoline

| Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | Absorption maxima in the UV region. researchgate.netfishersci.ca | π → π* and n → π* electronic transitions within the quinoline ring system. |

| Fluorescence Spectroscopy | Emission spectra dependent on solvent and concentration. | Indicates the presence of different emitting species and potential for H-bonding complex formation. |

| DNA/Protein Binding Studies | Changes in absorption or fluorescence intensity upon addition of biomolecules. nih.gov | Provides evidence of interaction and allows for the determination of binding parameters. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Complex Formation

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds, providing a molecular fingerprint. researchgate.net

The vibrational spectrum of 8-hydroxyquinoline (B1678124) and its 5,7-dihalo derivatives, including 5,7-dibromohydroxyquinoline, has been analyzed using Density Functional Theory (DFT) calculations. These theoretical studies aid in the assignment of the observed vibrational bands. The IR spectrum of 5,7-DIBROMO-8-HYDROXYQUINOLINE is available and provides experimental data for its functional groups. chemicalbook.com

Key characteristic IR absorption bands for a compound like this compound would include those for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-Br stretching vibrations. The O-H stretching vibration typically appears as a broad band in the region of 3400-3650 cm⁻¹. nih.gov The aromatic C=C stretching vibrations are expected in the 1450-1650 cm⁻¹ region.

When this compound forms metal complexes, changes in the IR spectrum can confirm coordination. For example, a shift in the C=N stretching frequency can indicate the coordination of the quinoline nitrogen to the metal center. Similarly, changes in the region of the O-H vibration can suggest deprotonation and coordination of the hydroxyl group.

Table 5: Characteristic IR Absorption Regions for this compound Functional Groups

| Functional Group | Characteristic Absorption Region (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3400 - 3650 (broad) | Stretching |

| C=C (aromatic) | 1450 - 1650 | Stretching |

| C=N (quinoline) | ~1600 | Stretching |

| C-O | ~1222 | Stretching |

| C-Br | Below 1000 | Stretching |

Future Directions and Translational Research Challenges for 5,7 Dibromoquinolin 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 5,7-Dibromoquinolin-4-ol often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key future direction is the development of more efficient and environmentally benign synthetic routes. Research in this area could focus on:

Catalytic C-H Activation: Direct C-H functionalization of the quinoline (B57606) core could provide a more atom-economical approach to introduce the bromo and hydroxyl groups, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis processes can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods. Developing a flow-based synthesis for this compound could streamline its production.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to highly selective reactions under mild conditions, reducing the environmental impact.

Exploration of New Biological Activities and Therapeutic Applications

While initial studies have hinted at the potential of quinoline derivatives, a comprehensive screening of this compound is necessary to uncover its full therapeutic potential. The quinoline scaffold is present in compounds with a wide range of biological effects. nih.gov Future research should systematically explore its activity in various domains:

Antiproliferative Activity: Quinoline-5,8-diones, which share the core quinoline structure, have been extensively researched for their antiproliferative effects. nih.gov A thorough evaluation of this compound against a diverse panel of cancer cell lines is warranted.

Antimicrobial Properties: The compound's activity against a broad spectrum of bacteria and fungi, including drug-resistant strains, should be investigated. nih.gov

Antiviral Potential: Given that some 8-hydroxyquinoline (B1678124) derivatives have shown activity against viruses like dengue, exploring the antiviral profile of this compound is a logical next step. mdpi.com

Enzyme Inhibition: The molecule's ability to inhibit key enzymes involved in disease pathogenesis, such as kinases or proteases, should be systematically screened.

| Potential Biological Activity | Rationale for Exploration |

| Anticancer | The related quinoline-5,8-dione scaffold shows significant antiproliferative effects. nih.gov |

| Antibacterial & Antifungal | Many quinoline derivatives exhibit broad-spectrum antimicrobial activity. nih.gov |

| Antiviral | Other substituted quinolines have demonstrated antiviral properties. mdpi.com |

| Enzyme Inhibition | The heterocyclic structure is a common motif in enzyme inhibitors. |

Rational Design of Highly Potent and Selective Derivatives

Should initial screenings reveal promising biological activity, the rational design of derivatives will be crucial for enhancing potency and selectivity. chemrxiv.orgchemrxiv.org This involves a structure-activity relationship (SAR) study, guided by computational modeling and medicinal chemistry principles. chemrxiv.org Key strategies include:

Modification of the Hydroxyl Group: Converting the 4-ol to ethers, esters, or other functional groups could modulate solubility, cell permeability, and target binding.

Substitution at the Bromine Positions: Replacing the bromine atoms with other halogens or functional groups could fine-tune electronic properties and steric interactions with the biological target.

Introduction of New Substituents: Adding substituents at other positions on the quinoline ring could create new interaction points with the target, potentially increasing affinity and selectivity.

A rational drug design approach, leveraging co-crystal structures where possible, can guide the synthesis of derivatives with improved therapeutic profiles. nih.gov

Addressing Preclinical Development Considerations and Compound Optimization

Translating a promising compound from discovery to clinical trials involves navigating numerous preclinical challenges. nih.govcytivalifesciences.comnih.gov For this compound, early and thorough characterization is essential. nih.gov

Physicochemical Profiling: A critical first step is to determine key properties such as solubility, pKa, and LogP. nih.govnih.govbenthamscience.com These factors heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: In vitro and in vivo studies are needed to understand how the compound is metabolized. Identifying and characterizing metabolites is crucial for assessing potential toxicity and understanding the compound's fate in the body.

Formulation Development: Developing a suitable formulation is key to achieving adequate bioavailability for in vivo studies. nih.gov This may involve creating simple solutions or suspensions for initial pharmacokinetic evaluations. nih.gov

Early Toxicology Screening: In vitro cytotoxicity assays and other early-stage toxicology studies can help identify potential liabilities before significant resources are invested.

| Preclinical Consideration | Objective |

| Physicochemical Analysis | Determine solubility, pKa, LogP to predict ADME properties. nih.govnih.govbenthamscience.com |

| In Vitro Metabolism | Assess metabolic stability and identify major metabolic pathways. |

| Formulation Studies | Develop a vehicle for administration that ensures adequate drug exposure. nih.gov |

| Preliminary Toxicology | Identify potential safety concerns early in the development process. |

Integration with Advanced Drug Delivery Systems (e.g., Nanomicelles)

Poor aqueous solubility can be a significant hurdle for many promising drug candidates. Advanced drug delivery systems (DDS) offer a strategy to overcome such limitations. nih.gov For a compound like this compound, which may exhibit poor solubility, integration with systems like nanomicelles could be beneficial.

Nanomicelles are self-assembling colloidal dispersions with a hydrophobic core and a hydrophilic shell. This structure is ideal for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and stability in aqueous environments. This approach could improve the bioavailability of this compound and potentially enable targeted delivery to specific tissues or cells, reducing systemic side effects. nih.gov

Potential for Combination Therapies

In many therapeutic areas, particularly oncology, combination therapies are the standard of care. Combining drugs with different mechanisms of action can lead to synergistic effects, increased efficacy, and a lower likelihood of developing drug resistance. Should this compound show efficacy as a single agent, its potential in combination with existing drugs should be explored. For instance, if it demonstrates cytotoxic effects against cancer cells, it could be tested alongside standard-of-care chemotherapeutics like 5-Fluorouracil to assess for synergistic or additive effects. nih.gov

Overcoming Resistance Mechanisms (Conceptual)

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov While specific resistance mechanisms to this compound are unknown, it is conceptually important to consider how they might arise and how they could be overcome. Common mechanisms of resistance include:

Target Site Modification: Mutations in the target protein can prevent the drug from binding effectively. nih.gov

Increased Drug Efflux: Cancer cells or microbes can upregulate transporter proteins that actively pump the drug out of the cell.

Drug Inactivation: The cell may produce enzymes that metabolize and inactivate the drug.

Conceptual strategies to overcome such resistance could involve designing derivatives that are less susceptible to efflux or metabolic inactivation, or developing covalent inhibitors that form a permanent bond with their target, rendering target site mutations less effective. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5,7-Dibromoquinolin-4-ol, and how can reaction progress be monitored?

The synthesis of brominated quinoline derivatives typically involves halogenation of precursor quinoline scaffolds. For this compound, a multi-step approach is often employed:

- Step 1 : Bromination of a quinolin-4-ol precursor using brominating agents (e.g., , ) under controlled temperature (e.g., 0–5°C) to achieve regioselectivity at positions 5 and 6.

- Step 2 : Purification via column chromatography (e.g., 0–15% EtOAc/heptane gradient) or recrystallization.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization is standard for tracking reaction completion .

- Validation : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm regiochemistry (e.g., aromatic proton splitting patterns at 5- and 7-positions) and hydroxyl group presence. DMSO-d is a preferred solvent due to compound solubility .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] peak).

- Elemental Analysis : Combustion analysis confirms C, H, N, and Br content within ±0.4% theoretical values .

Q. What solvent systems are optimal for solubility studies of this compound?

- Polar aprotic solvents : DMSO or DMF are ideal for stock solutions (e.g., 10 mg/mL).

- Aqueous solubility : Turbidimetric analysis in water (e.g., dynamic light scattering) can assess aggregation tendencies. Supplementary data from prior studies suggest moderate aqueous solubility, requiring co-solvents like ethanol for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:

- Multi-technique validation : Cross-check HRMS with elemental analysis to rule out isotopic interference.

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in quinolin-4-ol derivatives).

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural confirmation .

Q. What strategies improve the stability of this compound in biological assays?

- pH optimization : Stabilize the hydroxyl group by buffering solutions near physiological pH (7.4).

- Light protection : Store solutions in amber vials to prevent photodegradation, common in halogenated aromatics.

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO immediately before use .

Q. How can researchers design experiments to probe the antifungal mechanism of this compound?

- Target identification : Use computational docking (e.g., molecular dynamics simulations) to predict interactions with fungal enzymes like lanosterol 14α-demethylase.

- Time-kill assays : Evaluate concentration-dependent fungicidal activity against Candida spp. or Aspergillus spp.

- Resistance induction : Serial passage assays under sub-inhibitory concentrations can identify mutations conferring resistance, revealing target pathways .

Q. What methodologies address low yields in the bromination step of this compound synthesis?

- Regioselective directing groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl to direct bromination.

- Catalytic systems : Use Lewis acids (e.g., FeBr) to enhance electrophilic substitution.

- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled microwave heating .

Methodological Best Practices

- Data triangulation : Combine spectroscopic, chromatographic, and crystallographic data to minimize interpretation errors .

- Reproducibility : Document reaction conditions (e.g., humidity, solvent grade) rigorously, as halogenation is sensitive to trace moisture.

- Ethical reporting : Disclose synthetic yields, purity, and stability limitations in publications to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products